NCS-MP-NODA
Overview
Description
NCS-MP-NODA, also known as 1,4,7-triazacyclononane-1,4-diiacetic acid, is a chelating agent widely used in radiopharmaceuticals for positron emission tomography (PET) imaging. This compound is particularly effective in binding to metal ions, making it valuable in the field of nuclear medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of NCS-MP-NODA involves the reaction of tetrazine-amine with this compound in dimethyl sulfoxide (DMSO) as the solvent. Triethylamine is added to the reaction mixture, which is then incubated at room temperature overnight. The product is purified using high-performance liquid chromatography (HPLC) with a Waters Atlantis T3 column .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving automated systems for precise control of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
NCS-MP-NODA primarily undergoes substitution reactions. The isothiocyanate group (NCS) reacts with primary amine groups (NH2) present on biomolecules to form stable bonds.
Common Reagents and Conditions
Reagents: Tetrazine-amine, triethylamine, dimethyl sulfoxide.
Conditions: Room temperature incubation overnight.
Major Products
The major product formed from the reaction of this compound with primary amines is a stable conjugate, which is often used in radiolabeling for PET imaging .
Scientific Research Applications
NCS-MP-NODA is extensively used in scientific research, particularly in the field of nuclear medicine. Its ability to chelate metal ions makes it an excellent candidate for radiolabeling peptides and other biomolecules with fluorine-18, a positron-emitting isotope used in PET imaging . This compound is also used in the development of new radiopharmaceuticals for imaging early-stage metastases in cancer research .
Mechanism of Action
The mechanism of action of NCS-MP-NODA involves its ability to form stable complexes with metal ions. This chelation process is crucial for the radiolabeling of biomolecules, allowing for the non-invasive imaging of molecular processes in vivo. The compound targets specific molecular pathways by binding to metal ions, which are then detected using PET imaging .
Comparison with Similar Compounds
Similar Compounds
- 1,4,7-triazacyclononane-1,4,7-triacetic acid (NOTA)
- 1,4,7,10-tetraazacyclododecane-1,4,7,10-tetraacetic acid (DOTA)
- Triazacyclononane-phosphinate (TRAP)
Uniqueness
NCS-MP-NODA is unique in its ability to form stable complexes with metal ions at room temperature, making it suitable for radiolabeling temperature-sensitive molecules such as peptides and proteins. This property distinguishes it from other chelating agents like NOTA and DOTA, which require higher temperatures for effective chelation .
Properties
IUPAC Name |
2-[4-(carboxymethyl)-7-[(4-isothiocyanatophenyl)methyl]-1,4,7-triazonan-1-yl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c23-17(24)12-21-7-5-20(6-8-22(10-9-21)13-18(25)26)11-15-1-3-16(4-2-15)19-14-27/h1-4H,5-13H2,(H,23,24)(H,25,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CUZWESFCFFQUME-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(CCN1CC2=CC=C(C=C2)N=C=S)CC(=O)O)CC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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